N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its two pyrazole rings, which are substituted with methyl and ethyl groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine derivatives with β-diketones. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and selectivity . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects . The pathways involved may include inhibition of inflammatory mediators or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an ethyl group.
1-Ethyl-3-methyl-5-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a methyl group.
1,4-Dimethyl-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and ethyl groups on the pyrazole rings enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-10(3)12(15-17)13-7-11-9(2)6-14-16(11)4/h6,8H,5,7H2,1-4H3,(H,13,15) |
InChI Key |
IZZIFUTYCGDFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=C(C=NN2C)C)C |
Origin of Product |
United States |
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